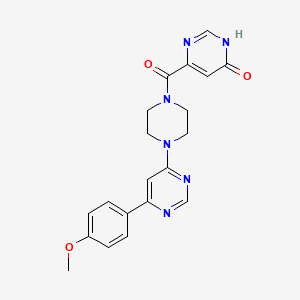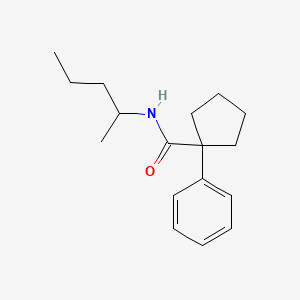![molecular formula C12H22N2O2 B2550637 tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate CAS No. 1439908-04-9](/img/structure/B2550637.png)
tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate is a structurally complex molecule that is part of a broader class of compounds known for their potential in pharmaceutical applications. The azabicyclo[2.2.1]heptane core is a common structural motif in many biologically active compounds due to its conformational rigidity and ability to mimic certain natural products or pharmaceuticals.
Synthesis Analysis
The synthesis of related azabicyclic compounds has been a subject of interest in recent research. For instance, an efficient synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was achieved through an innovative approach starting from a commercially available chiral lactone, which included an epimerization/hydrolysis step to avoid tedious purification . Similarly, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was developed, with a focus on obtaining either pure cis or trans acid through simple adjustment of reaction conditions . These methods highlight the advancements in synthesizing azabicyclic compounds with high stereochemical control.
Molecular Structure Analysis
The molecular structure of azabicyclic compounds is characterized by their three-dimensional conformation, which is crucial for their biological activity. Ab initio calculations have been used to explain the cis selectivity observed in the synthesis of related compounds, indicating the importance of computational methods in understanding and predicting the outcomes of synthetic procedures . The conformational constraints of these molecules often lead to specific interactions with biological targets, which is why their precise synthesis is of great interest.
Chemical Reactions Analysis
Azabicyclic compounds can undergo various chemical reactions that are essential for their transformation into biologically active molecules. For example, the regioselective introduction and transformation of substituents at specific positions of the azabicyclic framework have been described, which allows for the creation of precursors to conformationally constrained β-amino acids . These reactions are pivotal for the generation of compounds with desired biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclic compounds are influenced by their rigid structures and the presence of functional groups such as tert-butoxycarbonyl (Boc) and silyloxymethyl groups. These properties are essential for the solubility, stability, and reactivity of the compounds, which in turn affect their suitability for use in pharmaceuticals. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is an intermediate in the synthesis of biologically active compounds and its synthesis involves steps like acylation and nucleophilic substitution, which are influenced by the compound's physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis of Carbocyclic Analogues : This compound serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are key components in the study of nucleic acids and potential therapeutic agents (Ober, Marsch, Harms, & Carell, 2004).
Synthesis of Glutamic Acid Analogue : The compound has been used in the synthesis of a glutamic acid analogue, demonstrating its utility in creating amino acid derivatives, which are fundamental in peptide synthesis and drug development (Hart & Rapoport, 1999).
Curtius Rearrangement Method : It's involved in a mild and efficient one-pot Curtius rearrangement process, a key reaction in organic synthesis for obtaining protected amines from carboxylic acids, which has broad applications in pharmaceuticals and materials science (Lebel & Leogane, 2005).
Preparation of Substituted Piperidines : This compound is used in the synthesis of substituted piperidines, which are valuable in medicinal chemistry for their presence in many pharmacologically active molecules (Harmsen, Sydnes, Törnroos, & Haug, 2011).
Synthesis of Azabicyclo Derivatives : It is also pivotal in the synthesis of various 7-azabicyclo[2.2.1]heptane derivatives, illustrating its role in developing structurally complex and biologically significant molecules (Gómez-Sánchez, Soriano, & Marco-Contelles, 2007).
Efficient Synthesis Routes : An efficient scalable route for the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, demonstrates the compound's importance in producing enantiomerically pure substances, crucial in drug development (Maton et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
tert-butyl N-(7-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)13-8-12-6-4-9(14-12)5-7-12/h9,14H,4-8H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEKNMTVWUYRAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(N1)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-dimethylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2550558.png)
![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2550559.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-methoxynicotinamide](/img/structure/B2550561.png)

![5-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2550566.png)
![4-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2550567.png)
![(Z)-5-bromo-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2550569.png)
methyl]piperazine](/img/structure/B2550570.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2550572.png)


![4-(5-oxo-1,5-dihydro-2H-[1]benzopyrano[3,4-c]pyridine-3(4H)-carbonyl)benzoic acid](/img/structure/B2550576.png)
![[5-(2,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B2550577.png)